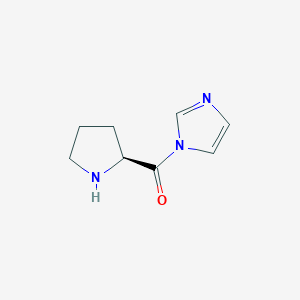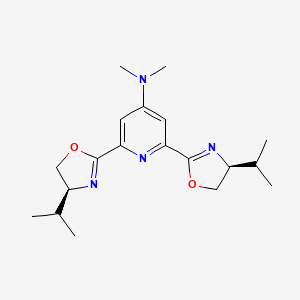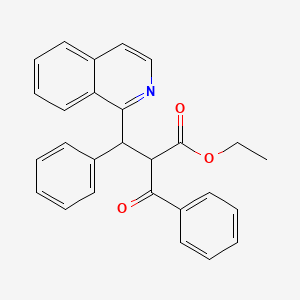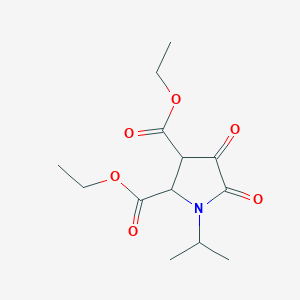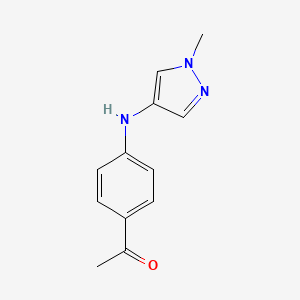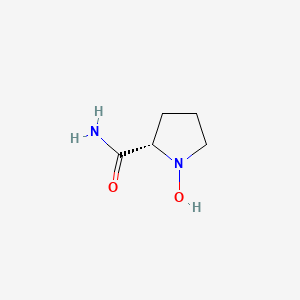
(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
-
Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.
-
Functional Groups
- A tert-butyl group (t-Bu) at position 2.
- Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
- An ester group (RCOOR’) at the carboxylate position.
Preparation Methods
Synthetic Routes:
Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents:
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Acid or Base: For ester hydrolysis.
Nucleophiles: For substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: The chiral centers make it interesting for asymmetric catalysis.
Materials Science: It could serve as a building block for novel materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.
Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.
Properties
Molecular Formula |
C12H23NO8S2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
DFSNHEWREAAHBX-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


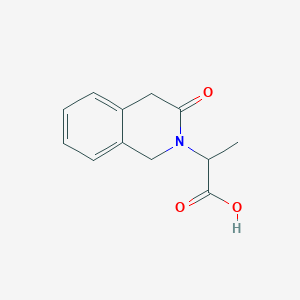
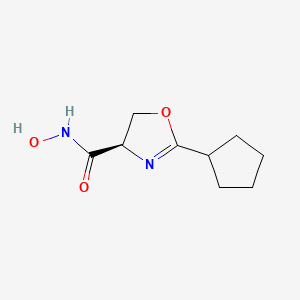
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
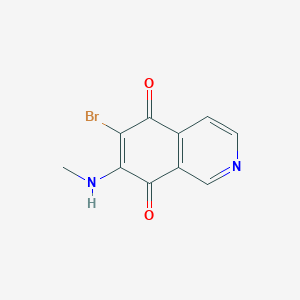
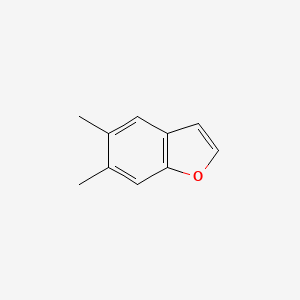
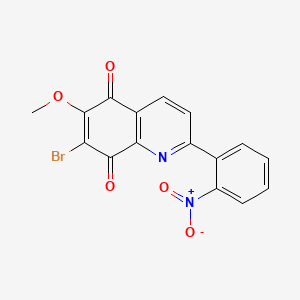
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
